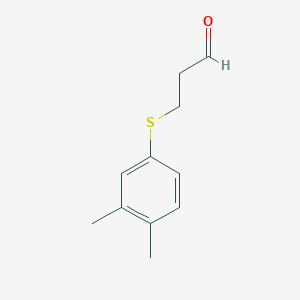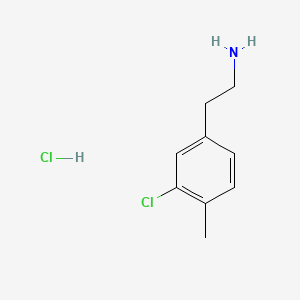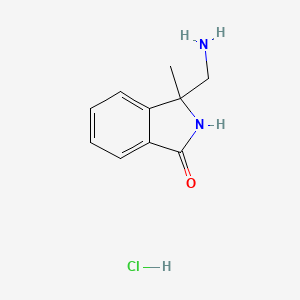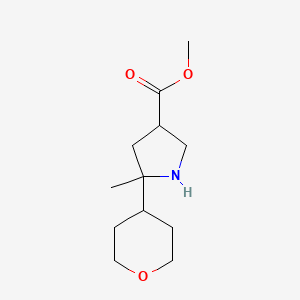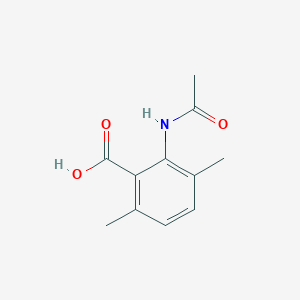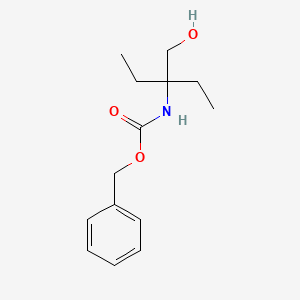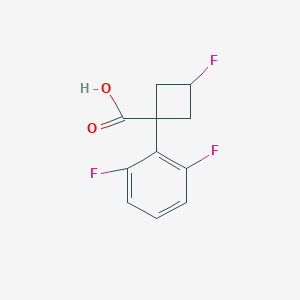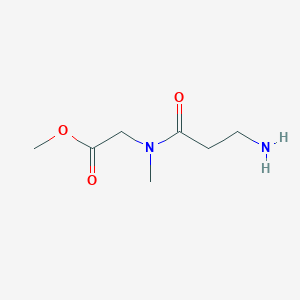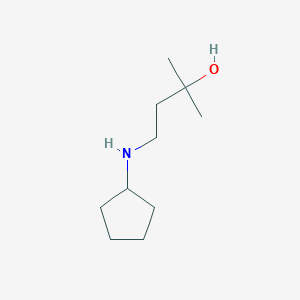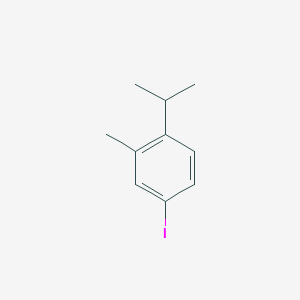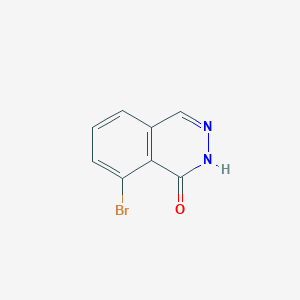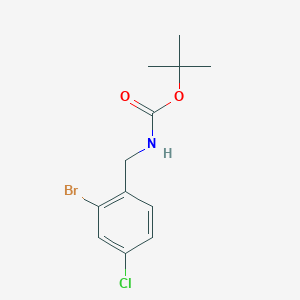
tert-Butyl (2-bromo-4-chlorobenzyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-bromo-4-chlorobenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a bromo substituent, and a chloro substituent on a benzyl carbamate structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate typically involves the reaction of 2-bromo-4-chlorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves careful handling of reagents and solvents to minimize waste and environmental impact.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromo and chloro substituents on the benzyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, borane; typically carried out in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Azido, thiocyanato, or amino derivatives of the benzyl carbamate.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
科学的研究の応用
Chemistry: tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it useful for multi-step organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. The carbamate group can mimic the structure of natural substrates, allowing researchers to investigate enzyme specificity and activity.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine groups during synthesis makes it valuable for the development of new drugs.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate involves the formation of a stable carbamate linkage with amine groups This linkage protects the amine from unwanted reactions during synthesis The tert-butyl group can be removed under acidic conditions, regenerating the free amine
類似化合物との比較
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-chlorobenzyl)carbamate
- tert-Butyl (2-bromobenzyl)carbamate
Comparison:
- tert-Butyl (4-bromobutyl)carbamate: Similar in structure but with a butyl chain instead of a benzyl ring. Used in the synthesis of pharmacophore elements for the treatment of glaucoma.
- tert-Butyl (4-chlorobenzyl)carbamate: Lacks the bromo substituent, making it less reactive in nucleophilic substitution reactions.
- tert-Butyl (2-bromobenzyl)carbamate: Lacks the chloro substituent, affecting its reactivity and potential applications.
Uniqueness: tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is unique due to the presence of both bromo and chloro substituents on the benzyl ring. This dual substitution allows for a wider range of chemical reactions and applications compared to similar compounds with only one substituent.
特性
分子式 |
C12H15BrClNO2 |
|---|---|
分子量 |
320.61 g/mol |
IUPAC名 |
tert-butyl N-[(2-bromo-4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) |
InChIキー |
ULAWDTXEYAVCKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


